molecular formula C10H14O2S B8325624 4-Isobutyl-5-methylthiophene-2-carboxylic acid

4-Isobutyl-5-methylthiophene-2-carboxylic acid

Cat. No. B8325624
M. Wt: 198.28 g/mol
InChI Key: UCDSWXWZBDJXRX-UHFFFAOYSA-N
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Patent
US08003800B2

Procedure details

4-Isobutyl-3,5-dimethyl-thiophene-2-carboxylic acid is prepared from 4-isobutyl-5-methyl-thiophene-2-carboxylic acid in analogy to Intermediate A2; LC-MS: tR=0.97 min, [M+1+CH3CN]=254.26; 1H NMR (CDCl3): δ 2.46 (s, 3H), 2.39 (s, 3H), 2.36 (d, J=7.0 Hz, 2H), 1.78 (hept, J=7.0 Hz, 1H), 0.91 (d, J=7.0 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[C:7]([C:11]([OH:13])=[O:12])[S:8][C:9]=1[CH3:10])[CH:2]([CH3:4])[CH3:3].[CH3:14]C#N>>[CH2:1]([C:5]1[C:6]([CH3:14])=[C:7]([C:11]([OH:13])=[O:12])[S:8][C:9]=1[CH3:10])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C=1C=C(SC1C)C(=O)O
Name
Intermediate A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1C(=C(SC1C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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